molecular formula C13H12N2O3S B2457441 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 866154-20-3

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B2457441
CAS No.: 866154-20-3
M. Wt: 276.31
InChI Key: AWHKHXZSUJGOQR-IZZDOVSWSA-N
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Description

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one is a complex organic compound that features a benzodioxole moiety linked to a thiazolone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(dimethylamino)thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced analogs with hydrogenated thiazolone rings.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Thiazolone derivatives: Compounds with similar thiazolone structures.

Uniqueness

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one is unique due to its combination of benzodioxole and thiazolone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(dimethylamino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-15(2)13-14-12(16)11(19-13)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,7H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHKHXZSUJGOQR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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